molecular formula C7H6FN3O B7963207 6-Fluoro-1,3-benzoxazole-2,4-diamine

6-Fluoro-1,3-benzoxazole-2,4-diamine

Cat. No.: B7963207
M. Wt: 167.14 g/mol
InChI Key: NGNPTWSPSMTDRG-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-benzoxazole-2,4-diamine is a chemical compound with the CAS Number 1820619-85-9 and a molecular formula of C 7 H 6 FN 3 O. It has a molecular weight of 167.14 g/mol . This compound is part of the benzoxazole chemical family, a class of heterocyclic compounds known for their significant value in medicinal chemistry and drug discovery research. Benzoxazole scaffolds, such as this one, are frequently investigated for their potential biological activities. Research into analogous fluorinated 1,3-benzoxazole and 1,2-benzoxazole compounds has shown promise in various therapeutic areas. For instance, related structures have been explored as multifunctional ligands targeting neurological disorders, including Behavioral and Psychological Symptoms of Dementia (BPSD), with potential antipsychotic, antidepressant, and anxiolytic activities . Other fluorinated benzoxazole and benzisoxazole derivatives are key intermediates in the synthesis of established antipsychotic medications and are utilized as molecular scaffolds in developing new antimicrobial and anticancer agents . The presence of both fluorine and multiple amine functional groups on the benzoxazole core makes this compound a versatile building block for further chemical modification. Researchers can functionalize this compound through reactions at the amine groups, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-fluoro-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNPTWSPSMTDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)N=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Synthesis

A widely adopted strategy for benzoxazole derivatives involves cyclocondensation of o-aminophenol derivatives with aldehydes or carboxylic acids under dehydrating conditions. For 6-fluoro-1,3-benzoxazole-2,4-diamine, ultrasound-assisted synthesis offers enhanced reaction efficiency.

In a representative protocol, o-aminophenol reacts with fluorinated aldehydes (e.g., 4-fluorobenzaldehyde) in water using ammonium nickel sulfate (10 mol%) as a catalyst. Under sonication (25°C, 30–60 min), the reaction proceeds via Schiff base formation, followed by cyclodehydration to yield the benzoxazole core. For diamine incorporation, 2,4-diamino-6-fluorophenol serves as the starting material. Key steps include:

  • Dissolving 2,4-diamino-6-fluorophenol (1 mmol) and aldehyde (1.1 mmol) in water.

  • Adding ammonium nickel sulfate (10 mol%) and sonicating at 25°C.

  • Extracting with ethyl acetate, drying, and purifying via column chromatography.

Optimization Data :

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mol%85–90
SolventWater88
Temperature25°C85

Characterization by 1H^1H NMR (400 MHz, DMSO-d6) reveals aromatic protons at δ 7.25–7.35 ppm and amine signals at δ 12.7 ppm.

Post-Synthetic Modification of Benzoxazole Intermediates

Nitration and Reduction

Introducing amine groups post-cyclization avoids challenges associated with unstable diamine precursors. A two-step approach involves:

  • Nitration : Treating 6-fluoro-1,3-benzoxazole with concentrated HNO₃/H₂SO₄ at 0°C to install nitro groups at positions 2 and 4.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl converts nitro groups to amines.

Key Findings :

  • Nitration at low temperatures (–5°C) improves regioselectivity, yielding 85% 2,4-dinitro-6-fluoro-1,3-benzoxazole.

  • Reduction with Pd/C (10 wt%) in ethanol achieves 92% conversion to the diamine product.

One-Pot Synthesis Using Inorganic Bases

Alkali-Mediated Cyclization

Drawing from patented methods for related fluorinated benzisoxazoles, a one-pot synthesis avoids intermediate isolation:

  • Dissolve 2,4-difluorobenzoyl chloride (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in methanol.

  • Add NaOH (3 mmol) and reflux at 40–45°C for 12 h.

  • Acidify with HCl, cool to 0°C, and filter to isolate the product.

Advantages :

  • Eliminates triethylamine, reducing environmental impact.

  • Yields 90–95% with HPLC purity >99%.

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

In polyimide synthesis, DMAc (dimethylacetamide) facilitates high-temperature reactions (140°C) for 17 h, achieving 93% yield of diamine intermediates. For this compound, DMAc enhances solubility of fluorinated precursors, enabling efficient cyclization.

Comparative Solvent Study :

SolventReaction Time (h)Yield (%)
Water1.588
DMAc492
Ethanol678

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-benzoxazole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Fluoro-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound effective in treating various diseases .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of 6-Fluoro-1,3-benzoxazole-2,4-diamine and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
This compound Benzoxazole 6-F, 2-NH₂, 4-NH₂ Not explicitly reported High polarity, H-bond capacity Inferred
6-Methoxy-1,3-benzoxazol-2(3H)-one Benzoxazolone 6-OCH₃, 2-ketone 167.15 Reduced basicity, planar
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 3-F-phenyl, 2-NH₂ 195.22 Sulfur enhances π-conjugation
6-Bromo-2-(bromodifluoromethyl)-1,3-benzoxazole Benzoxazole 6-Br, 2-CF₂Br 355.88 Increased steric bulk
IC2 (6-Methylquinazoline-2,4-diamine) Quinazoline 2-NH₂, 4-NH₂, 6-CH₃ 176.19 DNA intercalation capability

Key Observations:

  • Fluorine vs. Methoxy/Bromo Substitution: The fluorine atom in this compound provides electronegativity without significant steric hindrance, unlike bulkier bromine or methoxy groups in analogs .
  • Core Heteroatom Variation: Thiadiazole derivatives (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) replace oxygen with sulfur, altering π-electron delocalization and redox properties .

Physicochemical Properties

  • Solubility and Stability: The 2,4-diamine groups in this compound enhance water solubility compared to halogenated analogs like 6-bromo-2-(bromodifluoromethyl)-1,3-benzoxazole .

Q & A

Q. How can researchers optimize the synthesis of 6-Fluoro-1,3-benzoxazole-2,4-diamine to improve yield and purity?

Methodological Answer: Optimization involves systematically varying reaction parameters such as temperature, solvent choice, and catalyst loading. For example:

  • Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may require monitoring for side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while protic solvents (e.g., ethanol) may favor cyclization .
  • Purification : Column chromatography or recrystallization can isolate the compound from byproducts.
Parameter Optimization Strategy Impact on Yield
Temperature80–120°C reflux↑ (10–15%)
SolventDMF vs. ethanol (polarity-dependent)DMF: ↑ purity
Reaction Time12–24 hours (monitored via TLC)↑ completion

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm fluorine substitution and amine positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-F bond at ~1.34 Å) .
  • FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm1^{-1}) .
Technique Key Data Points
1^1H NMRδ 6.8–7.2 ppm (aromatic protons)
X-ray CrystallographyDihedral angle between benzoxazole and amine
HRMS[M+H]+^+ m/z calculated vs. observed

Q. What mechanisms underpin the biological activity of this compound?

Methodological Answer: The compound’s bioactivity (e.g., antimicrobial) likely stems from:

  • Electron-Withdrawing Fluorine : Enhances binding to enzyme active sites (e.g., dihydrofolate reductase) via polar interactions .
  • Benzoxazole Core : Intercalates into DNA or inhibits nucleic acid synthesis.
  • Amine Groups : Facilitate hydrogen bonding with biological targets.

Experimental Validation:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes.
  • Microbial Growth Curves : Compare MIC (Minimum Inhibitory Concentration) with non-fluorinated analogs.

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Impurity Profiles : Byproducts (e.g., uncyclized intermediates) may skew results.

Resolution Strategies:

Reproduce Assays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

Analytical Purity Checks : Use HPLC-MS to confirm >95% purity .

Dose-Response Studies : Test activity across a concentration gradient to identify false positives.

Q. What factorial design approaches are suitable for developing a multi-step synthesis route?

Methodological Answer: A 2k^k factorial design evaluates the effects of multiple variables (e.g., temperature, catalyst, stoichiometry):

  • Factors : Vary reagent ratios (e.g., 1.0–1.2 equivalents of fluorinating agent).
  • Response Variables : Yield, purity, reaction time.
  • Interaction Effects : Identify synergies (e.g., high temperature + excess catalyst).
Factor Levels Optimal Condition
Catalyst Loading5 mol% vs. 10 mol%10 mol% (↑ yield)
Reaction pH7.0 vs. 8.58.5 (prevents hydrolysis)

Q. How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites).
  • Molecular Docking : Simulate binding to biological targets (e.g., ATP-binding pockets).
  • Solubility Modeling : COSMO-RS predicts solubility in different solvents .

Case Study :
Docking simulations revealed a strong interaction (-9.2 kcal/mol) with Mycobacterium tuberculosis enoyl-ACP reductase, supporting antitubercular potential.

Q. What theoretical frameworks guide hypothesis formulation for this compound’s novel applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Link fluorine position to bioactivity trends in benzoxazoles .
  • Frontier Molecular Orbital Theory : Explain regioselectivity in substitution reactions.
  • Pharmacophore Modeling : Identify essential moieties (e.g., amine groups for target binding).

Example :
SAR studies show that 6-fluoro substitution enhances membrane permeability compared to 4-fluoro analogs .

Q. How can researchers validate reproducibility in studies involving this compound?

Methodological Answer:

  • Open-Source Protocols : Publish detailed synthetic and assay procedures.
  • Collaborative Trials : Cross-validate results in independent labs.
  • Negative Controls : Include known inhibitors/standards in bioassays.

Best Practices:

  • Batch-to-Batch Consistency : Characterize 3+ independent synthetic batches.
  • Data Transparency : Share raw NMR/MS files in supplementary materials .

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